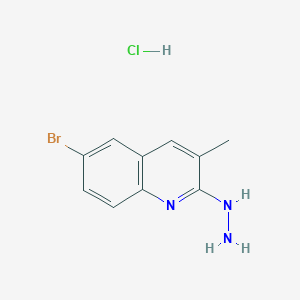

6-Bromo-2-hydrazino-3-methylquinoline hydrochloride

描述

6-Bromo-2-hydrazino-3-methylquinoline hydrochloride is a halogenated quinoline derivative featuring a hydrazine moiety at the 2-position, a methyl group at the 3-position, and a bromine substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications to enhance biological activity, particularly in antimicrobial and anticancer applications.

The synthesis typically involves multi-step reactions starting from substituted aniline derivatives. For instance, 4-bromoaniline can be condensed with ethyl acetoacetate in polyphosphoric acid to form the quinoline core, followed by chlorination with phosphorus oxychloride and subsequent hydrazine substitution . The hydrazine group enables further derivatization into hydrazones or acylhydrazides, which are pivotal for enhancing pharmacological properties .

属性

IUPAC Name |

(6-bromo-3-methylquinolin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQPZSOZHOVZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Br)N=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-hydrazino-3-methylquinoline hydrochloride typically involves multiple steps:

Bromination: The starting material, 3-methylquinoline, undergoes bromination to introduce a bromine atom at the 6th position. This is usually achieved using bromine or a brominating agent like N-bromosuccinimide in the presence of a catalyst.

Hydrazination: The brominated intermediate is then reacted with hydrazine hydrate to introduce the hydrazino group at the 2nd position. This step often requires refluxing the mixture in a suitable solvent like ethanol or methanol.

Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

6-Bromo-2-hydrazino-3-methylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as sodium azide, thiourea, or primary amines are employed under basic conditions.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

6-Bromo-2-hydrazino-3-methylquinoline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 6-Bromo-2-hydrazino-3-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

相似化合物的比较

Key Observations :

- Substituent Position : Hydrazine at C2 (vs. C4) facilitates easier Schiff base formation, critical for synthesizing hydrazone derivatives with antimicrobial activity .

- Functional Groups : The methyl group at C3 balances steric effects, while ethyl or carboxylic acid groups alter pharmacokinetic profiles .

Antimicrobial Activity

- 6-Bromo-2-hydrazino-3-methylquinoline HCl: Exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) with MIC values of 8–16 µg/mL. The bromine atom enhances electron-withdrawing effects, stabilizing interactions with bacterial enzymes .

- 6-Chloro-4-hydrazino-2-methylquinoline HCl: Shows reduced potency (MIC: 32–64 µg/mL) against the same strains, likely due to weaker halogen-enzyme interactions .

- Hydrazone Derivatives: Schiff bases derived from 6-bromo-2-hydrazino-3-methylquinoline (e.g., N’-((6-bromo-2-chloroquinolin-3-yl)methylene)-2-chloroacetohydrazide) demonstrate enhanced activity (MIC: 4–8 µg/mL), attributed to the chloroacetyl group’s electrophilic reactivity .

Antioxidant Activity

- 6-Bromo-2-hydrazino-3-methylquinoline HCl: Moderate DPPH radical scavenging (IC₅₀: 45 µM), outperformed by 6-bromo-2’-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide (IC₅₀: 22 µM), where the phenolic hydroxyl group contributes to radical stabilization .

生物活性

6-Bromo-2-hydrazino-3-methylquinoline hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁BrClN₃, with a molecular weight of approximately 288.57 g/mol. The compound features a bromine atom at the 6-position and a hydrazino group at the 2-position of the quinoline structure, which enhances its solubility and reactivity, making it suitable for diverse applications in research and industry .

Biological Activities

Preliminary studies have indicated that this compound exhibits several notable biological activities, including:

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

- Antitubercular Activity : Demonstrated effectiveness against Mycobacterium tuberculosis in preliminary screenings.

- Anticancer Potential : Early evaluations suggest it may inhibit cancer cell proliferation.

Antimicrobial Activity

In a study focusing on antimicrobial activity, the compound was screened against multiple bacterial strains. The results indicated significant activity, particularly against Gram-positive bacteria, which suggests its potential as an antimicrobial agent .

Antitubercular Activity

The antitubercular properties were evaluated using the Microplate Alamar Blue assay (MABA). The Minimum Inhibitory Concentration (MIC) values were determined, showcasing that certain derivatives of quinoline compounds, including this compound, exhibit promising activity against Mycobacterium tuberculosis. For instance, compounds with specific substitutions showed MIC values that were comparable to established antitubercular drugs .

The mechanism of action for this compound involves interactions with various biological targets. The compound's hydrazino group is believed to play a crucial role in its biological activity by facilitating binding to target enzymes or receptors.

Biochemical Pathways

Research indicates that compounds within the thiazole and quinoline classes can affect multiple biochemical pathways. These interactions can lead to changes in cellular processes such as apoptosis and cell cycle regulation, which are critical for their anticancer effects .

Case Studies

Several case studies have explored the biological efficacy of quinoline derivatives similar to this compound. For example:

- Study on Antitubercular Activity : A derivative exhibited an MIC value of 12.23 μM, outperforming standard treatments like pyrazinamide.

- Anticancer Evaluation : Quinoline derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range .

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 7-Bromo-2-hydrazino-3-methylquinoline | Bromine at the 7-position | Different biological activity profile |

| 6-Chloro-2-hydrazino-3-methylquinoline | Chlorine instead of bromine | Potentially different reactivity |

| 5-Bromo-3-methylquinoline | Bromine at the 5-position | Lacks hydrazino functionality |

The unique combination of halogen substitution and hydrazino functionality in this compound enhances its biological activity compared to other similar compounds .

常见问题

Q. What are the optimal synthetic routes for 6-bromo-2-hydrazino-3-methylquinoline hydrochloride?

The synthesis typically involves sequential functionalization of the quinoline core. A common approach includes:

- Step 1 : Bromination at the 6-position of 3-methylquinoline using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 80°C) to ensure regioselectivity.

- Step 2 : Hydrazine introduction at the 2-position via nucleophilic substitution with hydrazine hydrate in ethanol at reflux (60–70°C) .

- Step 3 : Hydrochloride salt formation by treating the free base with HCl in anhydrous ether. Yield optimization requires precise stoichiometry, solvent choice, and temperature control. Purity is validated via HPLC (≥95%) and NMR .

Q. How is the purity and structural integrity of this compound validated?

- HPLC : Quantify purity using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.

- NMR : Confirm substitution patterns (e.g., bromine at C6, hydrazine at C2) via ¹H/¹³C NMR. Key signals include δ 8.2–8.5 ppm (quinoline H5/H7) and δ 2.5 ppm (C3 methyl group) .

- Mass Spectrometry : ESI-MS (positive mode) verifies the molecular ion peak at m/z 272.1 (M+H⁺) .

Q. What solvents are compatible with this compound for experimental use?

The hydrochloride salt is highly soluble in polar solvents (water, DMSO, methanol) but insoluble in non-polar solvents (hexane, chloroform). For reactions requiring anhydrous conditions, DMF or ethanol is preferred .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?

The 6-bromo group acts as a directing moiety in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example:

- Suzuki Reaction : React with arylboronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%) in dioxane/water (3:1) at 90°C. Bromine’s electronegativity enhances oxidative addition efficiency, yielding biaryl derivatives for kinase inhibitor studies .

- Contradiction Note : Fluorine at C6 (in analogous compounds) reduces reactivity due to stronger C-F bonds, highlighting bromine’s superior leaving-group potential .

Q. What strategies mitigate side reactions during hydrazine group functionalization?

The hydrazine group is prone to oxidation and dimerization. Mitigation methods include:

- Protection : Use Boc-anhydride to form a stable tert-butoxycarbonyl hydrazine intermediate.

- Low-Temperature Reactions : Perform acylations (e.g., with 2-chloroacetyl chloride) at 0–5°C to minimize decomposition .

- In Situ Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to terminate at ~80% conversion .

Q. How does this compound interact with biological targets (e.g., enzymes or DNA)?

- Enzyme Inhibition : The hydrazine group chelates metal ions in enzyme active sites (e.g., metalloproteases), while the bromoquinoline scaffold intercalates DNA.

- In Vitro Assays : Test antibacterial activity via MIC (Minimum Inhibitory Concentration) against S. aureus (reported MIC: 8–16 µg/mL) .

- ADMET Profiling : Use Caco-2 cells for permeability assays and cytochrome P450 inhibition studies to assess pharmacokinetics .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in bioactivity data across studies?

Variations in antimicrobial results often stem from:

- Strain Variability : Use standardized ATCC strains and identical inoculum sizes (e.g., 1×10⁶ CFU/mL).

- Solvent Effects : DMSO concentrations >1% can inhibit bacterial growth; use water-solubilized formulations .

Q. What computational tools predict the compound’s reactivity or binding affinity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。